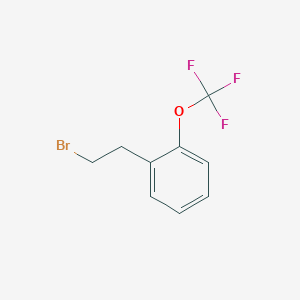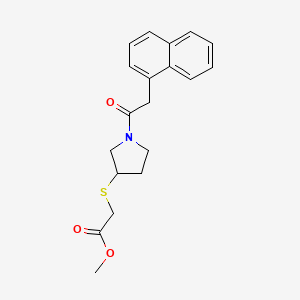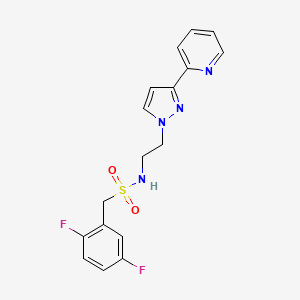
1-(2-Bromoethyl)-2-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Bromoethyl)-2-(trifluoromethoxy)benzene” is a chemical compound with the empirical formula C9H8BrF3 . It’s also known as “3-(Trifluoromethyl)phenethyl bromide” and has a molecular weight of 253.06 .
Molecular Structure Analysis
The SMILES string representation of this compound is FC(F)(F)c1cccc(CCBr)c1 . This indicates that the compound has a benzene ring with a trifluoromethoxy group and a bromoethyl group attached to it.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.495 g/mL at 25 °C . It has a refractive index (n20/D) of 1.486 . The boiling point is 92-94 °C at 12 mmHg .
Wissenschaftliche Forschungsanwendungen
Aryne Route to Naphthalenes
The study by Schlosser and Castagnetti (2001) illustrates the compound's role in generating aryne intermediates for synthesizing naphthalenes. Upon treatment with lithium diisopropylamide (LDA), 1-bromo-2-(trifluoromethoxy)benzene undergoes transformation to produce phenyllithium intermediates. These intermediates, upon further processing, can yield various naphthalene derivatives, showcasing the compound's utility in constructing complex aromatic systems (Schlosser & Castagnetti, 2001).
Nucleophilic Substitution for Aliphatic Trifluoromethyl Ethers
Marrec et al. (2010) demonstrate the compound's relevance in nucleophilic substitution reactions. The reaction between tetrabutylammonium triphenyldifluorosilicate and 2,4-dinitro(trifluoromethoxy)benzene under microwave irradiation generates a trifluoromethoxide anion capable of substituting activated bromides. This process highlights its potential in synthesizing aliphatic trifluoromethyl ethers, contributing to the field of organofluorine chemistry (Marrec et al., 2010).
Green Synthesis Approaches
The research by Joshi, Suresh, and Adimurthy (2013) presents an eco-friendly synthesis method for dibenzenes and benzyloxy benzenes using KHSO4 under solvent-free conditions. This method, utilizing bromo and benzylic alcohols, emphasizes sustainable and chemoselective synthesis strategies, where 1-(2-Bromoethyl)-2-(trifluoromethoxy)benzene could potentially be involved or serve as a reference point for developing green chemistry protocols (Joshi, Suresh, & Adimurthy, 2013).
Fluorination and Trifluoromethoxylation Strategies
A study by Duran-Camacho et al. (2021) explores the preparation of an isolable pyridinium trifluoromethoxide salt from 2,4-dinitro(trifluoromethoxy)benzene, acting as a trifluoromethoxide source for SN2 reactions. This research underpins the compound's utility in introducing trifluoromethyl ethers into organic molecules, thus expanding the toolbox for fluorination and trifluoromethoxylation strategies in medicinal chemistry and materials science (Duran-Camacho et al., 2021).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral and Eye Irrit. 2 . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-6-5-7-3-1-2-4-8(7)14-9(11,12)13/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZCYCKEZBSEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-2-(trifluoromethoxy)benzene | |
CAS RN |
1260807-39-3 |
Source


|
| Record name | 1-(2-bromoethyl)-2-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2536817.png)
![(S)-1-(1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B2536818.png)
![2-[(Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2536819.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536821.png)

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol](/img/structure/B2536824.png)

![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2536830.png)
![(Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536831.png)

![2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide](/img/structure/B2536833.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536834.png)
